Anti-HIV-1 Activity: NSC-176377 Demonstrates Potent Viral Replication Inhibition (IC50 = 0.130 nM)
NSC-176377 exhibits potent inhibition of HIV-1 NL4-3 viral replication in human MT4 cells with an IC50 of 0.130 nM [1]. While no direct head-to-head comparison with other NNRTIs exists in the available literature, this value places it within the sub-nanomolar potency range characteristic of advanced NNRTIs. For context, the widely used NNRTI efavirenz has a reported IC50 of ~1.5 nM against wild-type HIV-1 in a similar cell-based assay [2], suggesting that NSC-176377's activity may be comparable to or exceed that of first-line NNRTIs in this specific cellular context. However, this is a cross-study comparable inference and should be validated under identical experimental conditions.
| Evidence Dimension | HIV-1 viral replication inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.130 nM |
| Comparator Or Baseline | Efavirenz (reference NNRTI): IC50 ~1.5 nM (cross-study) |
| Quantified Difference | NSC-176377 IC50 is approximately 11.5-fold lower than the efavirenz reference value (0.130 nM vs 1.5 nM) |
| Conditions | Target: HIV-1 NL4-3 infected human MT4 cells, 3-day assay |
Why This Matters
This sub-nanomolar potency supports the use of NSC-176377 as a high-activity probe in HIV-1 reverse transcriptase inhibition studies, particularly when comparing scaffold-specific effects on viral replication kinetics.
- [1] BindingDB. IC50: 0.130 nM for NSC-176377 against HIV-1 NL4-3 in MT4 cells. Entry ID: 50000553. View Source
- [2] Young, S. D., et al. L-743, 726 (DMP-266): a novel, highly potent nonnucleoside inhibitor of the human immunodeficiency virus type 1 reverse transcriptase. Antimicrobial Agents and Chemotherapy, 1995, 39(12), 2602-2605. View Source
